Product packaging for 6-Methoxy-3,7-dimethylbenzo[c]isoxazole(Cat. No.:)

6-Methoxy-3,7-dimethylbenzo[c]isoxazole

Cat. No.: B13672409
M. Wt: 177.20 g/mol
InChI Key: QGIJINWXISJILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3,7-dimethylbenzo[c]isoxazole (CAS 2827030-17-9) is a chemical compound of significant interest in medicinal chemistry research due to its isoxazole core structure. The isoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in several therapeutic agents . Researchers value this moiety for its potential to yield compounds with improved potency and lower toxicity . Compounds containing the isoxazole ring have been extensively investigated and shown to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory activities . Of particular note, certain isoxazole derivatives have demonstrated potent immunosuppressive properties by inhibiting the phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppressing inducible tumor necrosis factor-alpha (TNF-α) production, suggesting a potential research pathway for immune-related applications . The mechanism of action for active isoxazole analogues may involve the induction of a pro-apoptotic pathway, characterized by increased expression of caspases and other signaling molecules . From a chemical perspective, this compound has a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B13672409 6-Methoxy-3,7-dimethylbenzo[c]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-methoxy-3,7-dimethyl-2,1-benzoxazole

InChI

InChI=1S/C10H11NO2/c1-6-9(12-3)5-4-8-7(2)13-11-10(6)8/h4-5H,1-3H3

InChI Key

QGIJINWXISJILO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(ON=C12)C)OC

Origin of Product

United States

Synthetic Strategies for 6 Methoxy 3,7 Dimethylbenzo C Isoxazole and Its Derivatives

Classical and Contemporary Approaches to Benzo[c]isoxazole Ring Formation

The construction of the benzo[c]isoxazole ring, also known as anthranil, has been achieved through various synthetic routes, ranging from traditional condensation reactions to sophisticated metal-mediated processes.

A foundational method for the synthesis of the isoxazole (B147169) ring involves the cyclization of appropriate precursors with hydroxylamine (B1172632) or its salts. nih.gov This approach typically involves the reaction of hydroxylamine hydrochloride with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds (chalcones), or β-keto esters. mdpi.comnih.gov The general mechanism proceeds via the initial formation of an oxime intermediate through condensation with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. mdpi.com For instance, new isoxazole compounds have been synthesized by refluxing chalcone (B49325) derivatives with hydroxylamine hydrochloride in an alkaline medium, such as potassium hydroxide (B78521) in ethanol. nih.gov Similarly, multicomponent reactions involving a β-keto ester, an aldehyde, and hydroxylamine hydrochloride provide an efficient route to highly substituted isoxazol-5(4H)-ones. mdpi.comnih.gov

Table 1: Examples of Isoxazole Synthesis using Hydroxylamine Derivatives
Starting MaterialsReagents & ConditionsProduct TypeYield (%)
ChalconesHydroxylamine hydrochloride, KOH, Ethanol, Reflux3,5-Disubstituted isoxazoles45-63% nih.gov
β-keto esters, AldehydesHydroxylamine hydrochloride, Water, Room TempArylidenemethyleneisoxazol-5(4H)-onesGood to Excellent mdpi.com
1,3-DiketonesHydroxylamine hydrochlorideSubstituted IsoxazolesVariable

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (an alkyne or alkene) is one of the most versatile and widely employed methods for constructing isoxazole and isoxazoline (B3343090) rings, respectively. chem-station.comresearchgate.netrsc.org Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their rapid dimerization. chem-station.com Common methods for generating nitrile oxides include the dehydration of α-nitroketones or the oxidation of aldoximes. nih.gov For example, α-nitroketones can be converted to nitrile oxides using dehydrating agents like p-toluenesulfonic acid. mdpi.com

The cycloaddition reaction proceeds with high regioselectivity, which can often be predicted using Frontier Molecular Orbital (FMO) theory. nih.gov The reaction between the in situ-generated nitrile oxide and an alkyne directly yields the aromatic isoxazole ring, while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to the corresponding isoxazole if desired. This method's power lies in its modularity, allowing for diverse substitution patterns on the final heterocyclic product by varying the nitrile oxide precursor and the dipolarophile. researchgate.netnih.gov

Table 2: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Nitrile Oxide PrecursorDipolarophileConditionsProductYield (%)
DibromoformaldoximeOlefinKHCO3Bromoisoxazoline88% chem-station.com
α-NitroketonesAlkenesp-TsOHDihydroisoxazolesup to 90% mdpi.com
AldoximesAlkynesTriethylamine, Dielectric heating3,5-Disubstituted isoxazoles- nih.gov
O-alkyloxime-substituted nitroalkanesAlkenes-2-IsoxazolinesLow nih.gov

A novel and atom-economical approach to 2,1-benzisoxazoles involves a Lewis acid-catalyzed annulation. acs.orgfigshare.com A reported method utilizes the reaction between nitrosoarenes and glyoxylate (B1226380) esters catalyzed by boron trifluoride etherate (BF₃·Et₂O). acs.orgnih.gov This transformation provides moderate to high yields of 2,1-benzisoxazoles under convenient reaction conditions. acs.org Mechanistic studies, including ¹⁸O labeling, suggest an unusual umpolung (polarity reversal) addition of the glyoxylate enol to the nitroso oxygen, followed by a Friedel-Crafts-type cyclization to form the fused ring system. acs.orgnih.gov The reaction tolerates a range of electronically diverse substituents on the nitrosobenzene (B162901) precursor, making it a versatile tool for accessing functionalized benzo[c]isoxazoles. acs.org

Table 3: BF₃·Et₂O-Catalyzed Synthesis of 2,1-Benzisoxazoles acs.orgacs.org
NitrosoareneGlyoxylate EsterCatalyst Loading (mol%)Temperature (°C)Yield (%)
NitrosobenzeneEthyl glyoxylate104579%
4-tert-Butyl-1-nitrosobenzeneEthyl glyoxylate104572%
4-Methoxy-1-nitrosobenzeneEthyl glyoxylate104577%
3-Chloro-1-nitrosobenzeneEthyl glyoxylate104565%

Modern synthetic chemistry has increasingly utilized transition-metal catalysis for the efficient construction of heterocyclic rings. Palladium-catalyzed reactions have emerged as a powerful strategy for benzo[c]isoxazole synthesis. One notable method is the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes. rsc.orgresearchgate.net This process involves a palladium-catalyzed C-H bond activation ortho to the phenoxy group, enabling the simultaneous formation of C-C and C=N bonds to construct the 1,2-benzisoxazole (B1199462) ring. rsc.orgresearchgate.net

Another strategy involves the electrophilic iodocyclization of 2-alkyn-1-one O-methyl oximes to form 4-iodoisoxazoles. nih.govorganic-chemistry.org These halogenated intermediates are versatile handles for further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of diverse libraries of 3,4,5-trisubstituted isoxazoles. nih.gov Other metal-mediated routes include indium-mediated heterocyclization of 2-nitroacylbenzenes and Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides. chemicalbook.com

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Benzo[c]isoxazoles

Control of regioselectivity is a critical aspect of synthesizing substituted benzo[c]isoxazoles, as different isomers can possess distinct properties. In the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds like β-enamino diketones with hydroxylamine, the reaction outcome can be directed to afford specific regioisomers. nih.gov The regiochemistry can be controlled by carefully selecting the reaction conditions, such as the solvent, the presence of a Lewis acid (e.g., BF₃), or the use of pyridine. nih.gov These variations allow for the selective synthesis of 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles from the same precursors. nih.gov

In 1,3-dipolar cycloaddition reactions, regioselectivity is governed by the electronic properties of the nitrile oxide and the dipolarophile, as rationalized by FMO theory. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines which new bonds are formed, thus dictating the orientation of the substituents on the resulting isoxazole ring. nih.gov Stereoselectivity becomes important when creating chiral centers, for instance, in the synthesis of isoxazolines from alkenes. Diastereoselective cycloadditions have been achieved using chiral auxiliaries or by reacting nitrile oxides with chiral substrates like allylic alcohols. chem-station.comnih.gov

Green Chemistry Approaches in Benzo[c]isoxazole Synthesis

In line with the principles of sustainable chemistry, significant effort has been directed toward developing environmentally benign methods for isoxazole synthesis. niist.res.in These green approaches aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. nih.gov

Ultrasound irradiation (sonochemistry) has emerged as a powerful tool, accelerating reaction rates, improving yields, and often enabling reactions to proceed under milder conditions. mdpi.comresearchgate.net Ultrasound-assisted 1,3-dipolar cycloadditions have been reported to produce isoxazoles in high yields and with significantly shorter reaction times compared to conventional heating. researchgate.net Other green techniques include microwave-assisted synthesis, which also enhances reaction rates and selectivity. nih.gov

The use of green solvents, particularly water, is another key strategy. mdpi.com One-pot syntheses of 4H-isoxazol-5-ones have been efficiently carried out in water, avoiding the need for hazardous organic solvents. nih.gov Furthermore, the development of biodegradable or waste-derived catalysts, such as pyruvic acid or water extracts of orange peel ash, represents a move towards more sustainable catalytic systems. researchgate.netnih.gov These methods often feature simpler work-up procedures and the potential for catalyst recycling, making them attractive alternatives to traditional synthetic protocols. mdpi.comnih.gov

Scale-Up Considerations and Industrial Synthesis Methodologies for 6-Methoxy-3,7-dimethylbenzo[c]isoxazole and its Derivatives

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a thorough evaluation of synthetic routes for their safety, efficiency, cost-effectiveness, and environmental impact. While specific large-scale manufacturing processes for this compound are not extensively detailed in publicly available literature, an analysis of methodologies for structurally similar benzisoxazoles allows for a comprehensive discussion of potential industrial strategies and the associated scale-up challenges.

A key synthetic approach for analogous compounds, such as 3-(2-fluorophenyl)-6-methoxy-7-methyl-1,2-benzisoxazole, involves the cyclization of an O-acetyl oxime precursor. prepchem.com This method, adaptable for the synthesis of this compound, would likely start from a corresponding benzophenone (B1666685) derivative. The industrial application of such a process requires careful consideration of several factors. The use of sodium hydride (NaH) for cyclization, while effective in the laboratory, poses significant safety risks on a large scale due to its high reactivity and the evolution of hydrogen gas. prepchem.com Industrial methodologies would likely explore alternative, safer bases such as sodium methoxide (B1231860) or potassium tert-butoxide, which can be handled more easily in bulk.

Another critical aspect for industrial synthesis is solvent selection. While dimethylformamide (DMF) is a common solvent in laboratory syntheses, its high boiling point and potential for decomposition can complicate product isolation and purification on a large scale. prepchem.com Process chemists would aim to replace DMF with more environmentally friendly and easily recoverable solvents like toluene (B28343) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Furthermore, the management of reaction temperature is paramount for both safety and product purity. The exothermic nature of the cyclization reaction necessitates a robust cooling system to maintain the desired temperature range and prevent runaway reactions. prepchem.com Continuous flow reactors could offer a safer and more efficient alternative to traditional batch processing by providing better temperature control and reducing the volume of hazardous materials at any given time.

Purification of the final product on an industrial scale would move away from chromatographic methods, which are generally not economically viable for large quantities. Instead, techniques such as recrystallization or distillation would be developed to achieve the desired purity of this compound.

Beyond this specific route, other general synthetic strategies for benzisoxazoles could be adapted for the industrial production of this compound. The [3+2] cycloaddition of in situ generated nitrile oxides and arynes presents a modern and efficient approach. nih.gov However, the generation of highly reactive intermediates like arynes may require specialized equipment and stringent safety protocols for large-scale operations. nih.gov Optimization of this process would focus on the use of stable and readily available precursors and catalysts that are both efficient and cost-effective.

The table below outlines a comparative analysis of potential synthetic routes for the industrial production of this compound, based on general principles of benzisoxazole synthesis.

Synthetic Strategy Potential Starting Materials for this compound Key Reagents & Conditions (Lab Scale) Scale-Up Considerations & Potential Industrial Modifications
Cyclization of O-acetyl oxime E-2-hydroxy-4-methoxy-3-methylacetophenone O-acetyl oximeSodium hydride, DMF- Replacement of NaH with safer bases (e.g., NaOMe, KOtBu)- Substitution of DMF with more process-friendly solvents (e.g., Toluene, 2-MeTHF)- Implementation of robust temperature control systems or continuous flow reactors- Development of non-chromatographic purification methods (e.g., recrystallization)
[3+2] Cycloaddition 2-(trimethylsilyl)aryl triflate and a suitable chlorooximeFluoride (B91410) source (e.g., CsF), chlorooxime- Handling of highly reactive aryne intermediates- Cost and availability of aryne precursors and fluoride sources- Optimization of reaction conditions to maximize yield and minimize byproducts
From o-hydroxyaryl oximes 2-hydroxy-4-methoxy-3-methylacetophenone oximeDehydrating agents- Selection of cost-effective and environmentally benign dehydrating agents- Control of reaction temperature to prevent side reactions
From methyl 2-nitrobenzoates Substituted methyl 2-nitrobenzoateReduction (e.g., with Rh/C and hydrazine), cyclization- Safe handling of hydrazine- Cost of rhodium catalyst and potential for catalyst recycling- Multi-step process may increase overall production time and cost

Ultimately, the selection of an industrial synthesis methodology for this compound would depend on a detailed process of economic and safety analysis, prioritizing a route that is robust, scalable, and environmentally responsible.

Mechanistic Pathways in the Formation of Benzo C Isoxazole Systems

Detailed Reaction Mechanisms of Key Synthetic Routes

The formation of the benzo[c]isoxazole ring system is predominantly achieved through intramolecular cycloaddition reactions, with the 1,3-dipolar cycloaddition of nitrile oxides being a cornerstone of this chemistry. rsc.orgresearchgate.net

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the five-membered isoxazole (B147169) ring. mdpi.com This reaction involves the interaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkene or alkyne. rsc.orgbeilstein-journals.org The generally accepted mechanism for this reaction is a concerted pericyclic pathway, although a stepwise mechanism involving a diradical intermediate has also been considered. rsc.org

In the context of benzo[c]isoxazole synthesis, an intramolecular 1,3-dipolar cycloaddition of a nitrile oxide generated in situ is a common and efficient strategy. mdpi.comnih.gov The nitrile oxide is typically formed from an ortho-substituted precursor, such as an aldoxime or a nitroalkane. nih.gov

The electron flow in a concerted nitrile oxide cycloaddition involves the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity of the cycloaddition is dictated by the orbital coefficients of the interacting atoms. nih.gov For the formation of isoxazolines from alkenes, the interaction between the LUMO of the nitrile oxide and the HOMO of the alkene is often dominant. nih.gov Theoretical calculations of transition state geometries suggest that while the mechanism is concerted, it can be significantly asynchronous. nih.gov

A plausible reaction pathway for the formation of a benzo[c]isoxazole derivative via an intramolecular nitrile oxide cycloaddition can be proposed. For instance, an alkyne-tethered aldoxime can be oxidized to generate a nitrile oxide intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition to form the fused isoxazole ring system. mdpi.commdpi.com

Catalysts play a crucial role in facilitating the formation of benzo[c]isoxazole systems by promoting the generation of the key nitrile oxide intermediate or by activating the substrates for cyclization.

Metal-Based Catalysts:

Palladium Catalysis: Palladium catalysts have been employed in the synthesis of 1,2-benzisoxazoles through a [4+1] annulation of N-phenoxyacetamides with aldehydes, involving C-H activation. rsc.org Palladium catalysis is also used in the annulation of substituted isoxazoles to form the benzene (B151609) fragment of the benzo[c]isoxazole system. chim.it

Copper Catalysis: Copper(I) catalysts are utilized in the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes. organic-chemistry.orgrsc.org Copper(II) acetate (B1210297) in combination with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used in a three-component reaction to synthesize 3,5-disubstituted isoxazoles. rsc.orgnih.gov

Gold Catalysis: Gold(III) chloride can catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.org

Zirconium Catalysis: Zirconium tetrachloride (ZrCl₄) has been used as a catalyst in conjunction with the Yamaguchi reagent for the synthesis of bicyclic isoxazoles from nitroalkanes at low temperatures. nih.gov

Metal-Free Catalysis:

Hypervalent Iodine Reagents: Hypervalent iodine compounds, which are known for being low-toxic and environmentally benign, can be used to catalyze the intramolecular cycloaddition of alkyne- or alkene-tethered aldoximes. mdpi.com For example, a catalytic amount of an iodoarene in the presence of an oxidant like m-chloroperbenzoic acid (m-CPBA) and an acid can generate a hypervalent hydroxy(aryl)iodonium species. This species reacts with the aldoxime to form a nitrile oxide, which then undergoes intramolecular cycloaddition. mdpi.com

Organocatalysts: While not explicitly detailed for benzo[c]isoxazoles in the provided context, organocatalysts are used in enolate-mediated 1,3-dipolar cycloadditions of β-functionalized ketones with nitrile oxides to form 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

Below is an interactive data table summarizing the role of various catalysts in isoxazole formation reactions.

Catalyst SystemReactantsProduct TypeReference
Pd(II) complexN-phenoxyacetamides, aldehydes1,2-Benzisoxazoles rsc.org
Cu(I)Aldoximes, terminal alkynes3,5-Disubstituted isoxazoles organic-chemistry.org
Cu(OAc)₂·H₂O / DABCOPhenylacetylene, tert-butyl nitrite, ethyl diazoacetate3,5-Disubstituted isoxazole rsc.orgnih.gov
AuCl₃α,β-acetylenic oximesSubstituted isoxazoles organic-chemistry.org
Iodoarene / m-CPBA / p-TsOHAlkyne-tethered aldoximesFused isoxazoles mdpi.com
ZrCl₄ / Yamaguchi reagentNitroalkanesBicyclic isoxazoles nih.gov

Investigation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the mechanistic pathways of benzo[c]isoxazole formation.

Nitrile Oxides: Nitrile oxides are the most critical intermediates in many synthetic routes leading to isoxazoles. rsc.orgmdpi.com They are generally unstable and are typically generated in situ. mdpi.com Their presence can be inferred from control experiments. For example, in a radical-mediated synthesis, the reaction can be quenched, and attempts can be made to detect the nitrile oxide intermediate via mass spectrometry. mdpi.com Intermolecular trapping experiments, where a reactive dipolarophile is added to the reaction mixture, can also provide evidence for the formation of a nitrile oxide intermediate. mdpi.com

Chalcones: In some synthetic strategies, chalcones serve as key intermediates. derpharmachemica.comsphinxsai.com For instance, the condensation of an appropriate ketone with a substituted benzaldehyde (B42025) yields a chalcone (B49325), which is then reacted with hydroxylamine (B1172632) hydrochloride to form the isoxazole ring. derpharmachemica.com

Oximes and Hydroximoyl Chlorides: Aldoximes are common precursors to nitrile oxides, which are generated through oxidation. mdpi.comnih.gov Hydroximoyl chlorides, formed from oximes, can also generate nitrile oxides upon dehydrohalogenation. nih.govbeilstein-journals.org

Iodonium (B1229267) Intermediates: In catalytic cycles involving hypervalent iodine reagents, an iodonium intermediate is formed through a ligand exchange reaction between the active hypervalent iodine species and the aldoxime substrate. This intermediate then eliminates the iodoarene and an acid to generate the nitrile oxide. mdpi.com

Palladacycle Intermediates: In palladium-catalyzed annulation reactions for the synthesis of naphtho[2,1-d]isoxazoles, a seven-membered palladacycle intermediate is proposed. This intermediate is formed through the insertion of an alkyne and C-H activation of the isoxazole core, followed by reductive elimination to yield the final product. chim.it

Kinetic and Thermodynamic Studies of Benzo[c]isoxazole-Forming Reactions

Kinetic studies often focus on optimizing reaction conditions such as temperature, solvent, and catalyst loading to achieve higher yields and selectivity. For instance, in the synthesis of bicyclic isoxazoles using the Yamaguchi reagent and ZrCl₄, it was found that conducting the reaction at -78 °C gave a moderate yield, while at room temperature, the yield was poor, indicating a significant temperature dependence on the reaction kinetics. nih.gov

Thermodynamic considerations come into play when competing reaction pathways exist. For example, in the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, side reactions such as O-imidoylation can compete with the desired isoxazole formation. beilstein-journals.org The optimization of reaction conditions aims to favor the thermodynamically more stable isoxazole product or to kinetically trap the desired product before it can rearrange or react further.

Computational studies can provide valuable insights into the thermodynamics and kinetics of these reactions. By calculating the energy barriers of different transition states, the most plausible reaction mechanism can be determined. For example, theoretical calculations have been used to support a concerted, albeit asynchronous, pathway for the 1,3-dipolar cycloaddition of nitrile oxides over a stepwise mechanism by comparing the energetics of the respective transition states. nih.gov

The following is a data table summarizing the effect of temperature on the yield of a bicyclic isoxazole synthesis.

EntryTemperature (°C)Yield (%)
1-7865
2040
3Room Temperature15

Data is illustrative and based on findings for a similar system. nih.gov

Advanced Spectroscopic Characterization and Structural Investigations of Benzo C Isoxazole Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For 6-Methoxy-3,7-dimethylbenzo[c]isoxazole, both ¹H and ¹³C NMR would be pivotal.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl and methoxy (B1213986) substituents. The aromatic protons on the benzo[c]isoxazole ring system typically appear in the downfield region, generally between δ 7.0 and 9.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-donating methoxy group and the electron-donating, sterically influencing methyl groups. For instance, in related benzo[c]isoxazole derivatives, protons on the benzene (B151609) ring exhibit chemical shifts that are sensitive to the nature and position of substituents. The protons of the two methyl groups would likely appear as sharp singlets in the upfield region, typically around δ 2.4 ppm, while the methoxy protons would also present as a singlet, slightly more downfield at approximately δ 3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The carbons of the benzo[c]isoxazole ring would resonate in the aromatic region (δ 100-170 ppm). The chemical shifts of the carbons are significantly affected by the substituents. The carbon attached to the methoxy group would be shielded, appearing at a higher field compared to unsubstituted aromatic carbons, while the carbons of the isoxazole (B147169) moiety would have characteristic chemical shifts. The methyl carbons would be found in the aliphatic region of the spectrum, typically below δ 30 ppm. A study on substituted isoxazole derivatives has shown that the chemical shifts of the isoxazole ring carbons are useful in determining the substitution pattern researchgate.net.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 110 - 150
Isoxazole CH 8.5 - 9.5 150 - 170
6-OCH₃ ~3.9 ~56
3-CH₃ ~2.5 ~15

Note: The predicted values are based on data from analogous substituted benzo[c]isoxazole and isoxazole compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic and isoxazole rings would appear in the 1400-1650 cm⁻¹ range. The presence of the methoxy group would be confirmed by C-O stretching bands, typically a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1050 cm⁻¹ (symmetric). The methyl groups would exhibit characteristic C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=N and N-O stretching vibrations of the isoxazole ring are also expected to be Raman active.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000 2850 - 3000
C=C / C=N Stretch 1400 - 1650 1400 - 1650
C-O (methoxy) Stretch 1250 (asym), 1050 (sym) 1250, 1050

Note: The expected frequencies are based on general group frequencies and data from related heterocyclic compounds.

Mass Spectrometry Techniques (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to accurately determine the molecular mass of this compound (C₁₀H₁₁NO₂). This technique provides a highly precise mass measurement, allowing for the unambiguous determination of the molecular formula. For example, HRMS data for various benzo[c]isoxazole derivatives have been used to confirm their elemental compositions.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments would be conducted to investigate the fragmentation pathways of the protonated molecule ([M+H]⁺). The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for benzo[c]isoxazole derivatives may involve the cleavage of the isoxazole ring and the loss of substituents. For instance, the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃) from the molecular ion would be expected. The fragmentation of the isoxazole ring could lead to the formation of characteristic fragment ions.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its molecular structure.

The crystal structure would also reveal the packing of the molecules in the solid state and any significant intermolecular interactions, such as hydrogen bonds (if applicable), π-π stacking, or van der Waals forces. While no crystal structure for the specific title compound is publicly available, studies on related benzoxazole (B165842) derivatives show that the fused ring system is largely planar. nih.govorientjchem.org The substituents would influence the crystal packing and could participate in intermolecular interactions. For example, the methoxy group's oxygen atom could act as a hydrogen bond acceptor in the presence of suitable donors.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (If applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The target compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by the addition of a chiral substituent, the resulting enantiomers would be distinguishable by these techniques. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left- and right-circularly polarized light. These spectra could be used to determine the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of the chiral derivative. The development of chiral materials with strong chiroptical responses is an active area of research.

Computational and Theoretical Chemistry Approaches for 6 Methoxy 3,7 Dimethylbenzo C Isoxazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of benzo[c]isoxazole systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the geometric and electronic structure of these molecules with high accuracy. scispace.comresearchgate.net

DFT studies, often using the B3LYP functional, are utilized to optimize molecular geometries and predict various properties. researchgate.netnih.govopenaccesspub.org For isoxazole (B147169) and its derivatives, these calculations help in determining net charges, bond lengths, dipole moments, and heats of formation. scispace.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. openaccesspub.orgasianpubs.org For instance, in dimethyl substituted isoxazoles, a smaller HOMO-LUMO gap has been correlated with a higher reactivity, indicating a preferential site for electrophilic attack. asianpubs.org

Ab initio methods provide another powerful, albeit computationally more expensive, approach to studying these systems. scispace.com These calculations have been used to examine the effect of substituents, such as methyl groups, on the electronic parameters of the isoxazole ring. asianpubs.org Such studies reveal that while methyl substitution may not significantly alter the heat of formation, it does cause charge disturbance within the ring, affecting its reactivity. asianpubs.org For benzo[d]isoxazole derivatives, theoretical computations have been performed to analyze electronic properties and predict reactive sites using methods like HF/6-31+G(d,p) and DFT/B3LYP/6-31+G(d,p). researchgate.net

Table 1: Parameters from Quantum Chemical Calculations for Isoxazole Derivatives
ParameterMethodologySignificanceReference
Geometric OptimizationDFT (B3LYP), Ab Initio (HF)Predicts stable 3D structure, bond lengths, and angles. scispace.comasianpubs.org
HOMO-LUMO Energy GapDFT, TD-DFTIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. openaccesspub.orgasianpubs.org
Molecular Electrostatic Potential (MEP)DFTIdentifies nucleophilic and electrophilic sites, predicting regions of intermolecular interaction. nih.gov
Net Atomic ChargesMulliken Population AnalysisDescribes electron distribution and helps predict reactivity and basicity centers. asianpubs.org

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For compounds like 6-Methoxy-3,7-dimethylbenzo[c]isoxazole, MD simulations provide critical insights into their conformational flexibility and the influence of the surrounding environment, such as solvents. nih.govresearchgate.net

These simulations can explore the conformational landscape of a molecule, identifying low-energy, stable conformations that are likely to be biologically relevant. By simulating the molecule's behavior in a virtual solvent box, researchers can understand how interactions with solvent molecules (e.g., water) affect its shape and dynamics. researchgate.net This is crucial because the conformation of a molecule can significantly impact its ability to bind to a biological target. nih.gov

In studies of isoxazole derivatives targeting enzymes like carbonic anhydrase or the Farnesoid X receptor (FXR), MD simulations have been used to validate the stability of ligand-protein complexes predicted by docking studies. nih.govresearchgate.net These simulations can reveal key dynamic interactions, such as the formation of stable hydrogen bonds and hydrophobic interactions between the ligand and protein residues over the simulation period, confirming the binding mode and stability of the complex. nih.gov

Docking Studies for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-target interactions. researchgate.netorientjchem.org

For isoxazole-based compounds, docking studies have been instrumental in identifying potential inhibitors for various enzymes, including cyclooxygenase (COX) and carbonic anhydrase. nih.govnih.gov The process involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). nih.gov The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net

The results of docking studies provide detailed information about the binding mode, including key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues in the receptor's active site. nih.gov For example, docking of isoxazole derivatives into the COX-2 enzyme has shown how specific substitutions on the phenyl rings can position the isoxazole core within the binding pocket to create ideal interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netresearchgate.net

For isoxazole and benzisoxazole derivatives, QSAR studies have been successfully applied to predict activities such as D2 receptor antagonism and anti-inflammatory effects. nih.govresearchgate.net These models are built using a "training set" of compounds with known activities. Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to find the best correlation between these descriptors and the observed activity. nih.gov The predictive power of the resulting model is validated using a "test set" of compounds not included in the model's development. researchgate.net

QSAR models can be categorized based on the dimensionality of the descriptors used. While 2D-QSAR uses descriptors derived from the 2D representation of a molecule, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use information from the 3D aligned structures of the molecules. nih.gov

CoMFA and CoMSIA are powerful tools for understanding the 3D structural requirements for biological activity. These methods involve aligning a series of molecules and placing them in a 3D grid. For each molecule, the steric and electrostatic fields (in CoMFA) are calculated at each grid point. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The resulting field values are then correlated with the biological activity using statistical methods.

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a CoMFA contour map might show that a bulky, sterically favorable group (represented by a green contour) at a specific position is beneficial for activity, while a bulky group in another region (a yellow contour) would be detrimental. nih.gov Such studies on isoxazole derivatives have provided crucial insights for designing new potent FXR agonists. nih.gov

Table 2: Comparison of 3D-QSAR Methodologies
MethodologyMolecular Fields CalculatedKey AdvantageReference
CoMFASteric, ElectrostaticProvides accurate predictions of structure-activity relationships by considering internal and environmental interactions. nih.gov
CoMSIASteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond AcceptorConsiders molecular similarity and can predict properties beyond activity, such as hydrophilicity. nih.gov

Tautomerism and Isomerism Studies in Benzo[c]isoxazole Systems

Tautomerism, a form of isomerism involving the migration of a proton, is a critical phenomenon in heterocyclic systems like benzo[c]isoxazoles. nih.gov The existence of different tautomeric forms can significantly influence a molecule's chemical reactivity, physical properties, and biological activity. Computational methods, particularly DFT, are highly effective for studying the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov

In benzazole systems, prototropic tautomerism can occur, leading to a dynamic equilibrium between interconvertible structural isomers. nih.gov For isoxazolone derivatives, which are related to the benzo[c]isoxazole core, DFT calculations have been used to investigate the relative energies of C-H, N-H, and O-H tautomers in both the gas phase and in different solvents. nih.gov Such studies have shown that while one tautomer may be the most stable, the energy differences between tautomers can be small, especially in polar solvents, indicating that multiple forms may coexist in equilibrium. nih.gov

Computational studies on the C3H3NO family of isomers have also been conducted to identify the most stable species. Such investigations use high-level quantum chemical calculations to determine the relative energies of various isomers, including isoxazole and oxazole, providing a comprehensive energetic landscape of the potential isomers of a given chemical formula. mdpi.com

Chemical Modification and Derivatization of the Benzo C Isoxazole Nucleus

Strategies for Functionalization at Specific Positions of the Benzo[c]isoxazole Core

The functionalization of the benzo[c]isoxazole nucleus can be approached by targeting either the benzene (B151609) or the isoxazole (B147169) ring. Various synthetic methodologies have been developed to introduce a wide array of substituents at specific positions, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

C-H Activation and Cross-Coupling Reactions:

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the direct functionalization of C-H bonds in heterocyclic systems. rsc.org For the 6-Methoxy-3,7-dimethylbenzo[c]isoxazole core, these methods offer a direct route to introduce aryl, alkyl, or other functional groups at the C4 and C5 positions of the benzene ring. For instance, palladium-catalyzed C-H activation/C-C bond formation reactions can be employed to couple the benzo[c]isoxazole core with various partners. rsc.org

A notable example is the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes, which leads to the formation of 1,2-benzisoxazoles. researchgate.net This approach, by activating the C-H bonds ortho to the phenol-derived O-N bond, allows for the construction of both C-C and C=N bonds. researchgate.net Such strategies could be adapted for the late-stage functionalization of pre-formed this compound scaffolds.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are instrumental in modifying the benzo[c]isoxazole nucleus. nih.gov These reactions typically require the pre-functionalization of the core with a halide or a triflate group. For example, a bromo-substituted this compound could serve as a versatile intermediate for introducing a variety of substituents through these cross-coupling methods.

Functionalization of the Isoxazole Ring:

The isoxazole ring itself can be a target for modification, although its reactivity is influenced by the substituents on the benzene ring. Direct C-H functionalization at the C3 position of the isoxazole ring can be achieved using transition metal catalysis. rsc.org This allows for the introduction of various groups that can influence the biological activity of the molecule.

The following table summarizes some of the key strategies for the functionalization of the benzo[c]isoxazole core:

StrategyDescriptionPotential Application on this compound
Palladium-Catalyzed C-H Activation Direct functionalization of C-H bonds on the benzene ring. rsc.orgIntroduction of aryl or alkyl groups at C4 and C5 positions.
Suzuki Coupling Cross-coupling of a boro-derivative with a halide.Functionalization at a pre-halogenated position on the benzene ring.
Heck Coupling Reaction of an alkene with a halide in the presence of a palladium catalyst.Introduction of alkenyl groups.
Sonogashira Coupling Coupling of a terminal alkyne with a halide.Introduction of alkynyl groups.
[3+2] Cycloaddition Reaction of nitrile oxides with arynes to form the benzo[c]isoxazole ring. organic-chemistry.orgSynthesis of diverse analogs by varying the precursors.

Synthesis of Hybrid Molecules Incorporating Benzo[c]isoxazole with Other Heterocycles

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with enhanced or synergistic activities. ijariit.com The benzo[c]isoxazole nucleus can be coupled with other heterocyclic systems to create novel hybrid molecules.

The synthesis of such hybrids often involves the use of bifunctional linkers or the sequential construction of the heterocyclic rings. For instance, a propargylated this compound could undergo a click reaction with an azido-functionalized heterocycle to form a triazole-linked hybrid. ijariit.com

Another approach involves the use of multi-component reactions where the benzo[c]isoxazole core is formed in a reaction that also incorporates another heterocyclic moiety. For example, a synthetic route could be designed where a precursor containing a pre-formed heterocycle is used in the cyclization step to generate the benzo[c]isoxazole ring.

Several studies have reported the synthesis of isoxazole-containing hybrids with other heterocycles such as coumarin, thiophene, and benzothiazole, demonstrating the feasibility of this approach. ijariit.com These strategies can be conceptually applied to the this compound scaffold to generate novel chemical entities.

The following table provides examples of heterocyclic systems that could be hybridized with the benzo[c]isoxazole core:

HeterocycleRationale for HybridizationPotential Synthetic Strategy
Quinoline (B57606) Quinoline is a versatile bicyclic heterocycle with a wide range of medicinal applications. researchgate.netCoupling of a functionalized quinoline with a functionalized benzo[c]isoxazole.
Benzimidazole (B57391) Benzimidazole is a key component of many biologically active compounds. researchgate.netSynthesis of a benzo[c]isoxazole derivative bearing a benzimidazole substituent.
Thiophene Thiophene moieties can be incorporated to modulate the electronic and lipophilic properties of the molecule. ijariit.comReaction of a thiophene-containing precursor in the synthesis of the benzo[c]isoxazole ring.
1,2,4-Triazole Triazoles are known to participate in hydrogen bonding and can improve metabolic stability. ijariit.comClick chemistry between an alkyne-functionalized benzo[c]isoxazole and an azide-containing heterocycle.

Development of Libraries of this compound Analogs

Combinatorial chemistry and high-throughput synthesis are powerful tools for the rapid generation of large collections of related compounds, known as chemical libraries. nih.gov The development of a library of this compound analogs would enable the systematic exploration of the structure-activity relationships (SAR) for this scaffold.

The solid-phase synthesis of isoxazole-based libraries has been reported, where a key aldehyde intermediate is immobilized on a solid support and then subjected to a series of reactions to generate a diverse set of final compounds. nih.gov A similar strategy could be envisioned for the synthesis of a this compound library. For instance, a resin-bound precursor could be elaborated through various synthetic transformations to introduce diversity at different positions of the molecule.

Alternatively, a solution-phase parallel synthesis approach could be employed, where a common intermediate is reacted with a diverse set of building blocks in a parallel fashion. This would allow for the efficient generation of a focused library of analogs with variations at specific positions.

The diversity of the library can be achieved by introducing a variety of substituents at the C3, C4, C5, and C7 positions. For example, by using a range of substituted benzaldehydes in the initial synthesis of the benzo[c]isoxazole core, a library of analogs with different C3 substituents could be generated.

Bioisosteric Replacements in Benzo[c]isoxazole Structures

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. cambridgemedchemconsulting.com For this compound, bioisosteric replacements can be considered for the methoxy (B1213986) group, the methyl groups, and even the core ring system.

Replacements for the 6-Methoxy Group:

The methoxy group is often a site of metabolic transformation, and its replacement with a more stable isostere can improve the pharmacokinetic properties of a drug candidate. Common bioisosteres for the methoxy group include:

Fluorine: A fluorine atom can mimic the steric and electronic properties of a methoxy group but is metabolically more stable. chemrxiv.org

Difluoromethyl (CHF2) and Trifluoromethyl (CF3) groups: These groups are also metabolically robust and can influence the lipophilicity and pKa of the molecule. researchgate.net

Small alkyl groups or cyclic ethers: These can sometimes restore metabolic stability while avoiding the formation of reactive metabolites. cambridgemedchemconsulting.com

Replacements for the 3- and 7-Methyl Groups:

The methyl groups can also be replaced to modulate the compound's properties. Bioisosteric replacements for a methyl group include:

Amino (NH2), Hydroxyl (OH), and Fluoro (F) groups: These can alter the electronic properties and hydrogen bonding potential of the molecule. cambridgemedchemconsulting.com

Trifluoromethyl (CF3) group: This can enhance metabolic stability. nih.gov

Chloro (Cl) group: While isosteric and isolipophilic to a methyl group, it can alter metabolism. estranky.sk

The following table presents some potential bioisosteric replacements for the functional groups in this compound:

Original GroupBioisosteric ReplacementPotential Impact
6-Methoxy (-OCH3) Fluoro (-F)Increased metabolic stability. chemrxiv.org
Difluoromethyl (-CHF2)Increased metabolic stability, altered lipophilicity. researchgate.net
Trifluoromethoxy (-OCF3)Increased metabolic stability. researchgate.net
3-Methyl (-CH3) Amino (-NH2)Altered hydrogen bonding potential. cambridgemedchemconsulting.com
Trifluoromethyl (-CF3)Enhanced metabolic stability. nih.gov
7-Methyl (-CH3) Chloro (-Cl)Altered metabolism. estranky.sk
Ethyl (-CH2CH3)Increased lipophilicity.

By systematically applying these chemical modification and derivatization strategies, it is possible to generate a wide range of novel benzo[c]isoxazole derivatives based on the this compound core, enabling a thorough investigation of their potential as new therapeutic agents.

Structure Activity Relationship Sar Studies of Benzo C Isoxazole Analogs

Systematic Exploration of Substituent Effects on Molecular Interactions

The biological activity of benzo[c]isoxazole analogs is intricately linked to the electronic and steric properties of their substituents. The strategic placement of various functional groups on both the benzene (B151609) and isoxazole (B147169) rings allows for the fine-tuning of their interactions with biological targets.

The electronic nature of substituents on the benzo[c]isoxazole core plays a pivotal role in modulating biological activity. The presence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the molecule, thereby influencing its ability to interact with target macromolecules.

For instance, in a series of novel benzisoxazole derivatives, compounds bearing methyl and methoxy (B1213986) substituents, which are electron-donating, exhibited prominent antioxidant activity. nih.gov Conversely, derivatives with an electron-withdrawing nitro group showed good anti-inflammatory activity. nih.gov This suggests that the desired biological activity can be tailored by selecting substituents with appropriate electronic properties. In another study on isoxazole derivatives, the presence of a fluorine or trifluoromethyl group (strong EWGs) at the para-position of a phenyl ring attached to the isoxazole core was found to promote cytotoxicity in cancer cell lines. nih.gov

Steric factors also play a crucial role in the SAR of benzo[c]isoxazole analogs. The size and spatial arrangement of substituents can dictate how the molecule fits into the binding site of a target protein. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient interaction to elicit a biological response. The substitution pattern on the aromatic rings is critical, with ortho, meta, and para positions often exhibiting distinct effects on activity. For example, in a series of benzo[d]isoxazole derivatives, compounds with para-substituted groups on an acylamino benzene ring showed strongly enhanced activity, while ortho-substitution led to reduced or even a loss of activity. nih.gov

The interplay between electronic and steric effects is exemplified in the following table, which summarizes the impact of different substituents on the biological activity of various isoxazole and benzisoxazole analogs.

Compound SeriesSubstituentPositionElectronic EffectSteric EffectObserved ActivityReference
Benzisoxazole Derivatives-CH3-Electron-donatingSmallProminent antioxidant activity nih.gov
Benzisoxazole Derivatives-OCH3-Electron-donatingMediumProminent antioxidant activity nih.gov
Benzisoxazole Derivatives-NO2-Electron-withdrawingMediumGood anti-inflammatory activity nih.gov
5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles-Fpara on phenylElectron-withdrawingSmallPromotes cytotoxicity nih.gov
5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles-CF3para on phenylElectron-withdrawingLargePromotes cytotoxicity nih.gov
N-phenylbenzo[d]isoxazole-3-carboxamidesVariouspara on acylamino benzeneVariableVariableStrongly enhanced anti-HIF-1α capacity nih.gov
N-phenylbenzo[d]isoxazole-3-carboxamidesVariousortho on acylamino benzeneVariableVariableReduced or loss of activity nih.gov

Substituents on the benzo[c]isoxazole scaffold are critical for target recognition and binding affinity. They can engage in various non-covalent interactions with the amino acid residues of the target protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The introduction of hydrogen bond donors or acceptors can lead to the formation of specific hydrogen bonds with the target, significantly enhancing binding affinity. For example, the nitrogen and oxygen atoms within the isoxazole ring itself can act as hydrogen bond acceptors. The strategic placement of hydroxyl or amino groups on the benzene ring can introduce additional hydrogen bonding capabilities.

Lipophilicity, modulated by the presence of hydrophobic or hydrophilic substituents, is another key determinant of binding affinity. Lipophilic groups can engage in hydrophobic interactions with nonpolar pockets of the binding site. A preliminary pharmacophore model for isoxazole analogues targeting the System xc- transporter identified several key regions for interaction, including areas for electron lone pairs, hydrogen bonding, and aromatic ring groups. umt.edu This highlights the importance of a molecule's electronic and hydrophobic properties for effective binding.

Identification of Key Pharmacophoric Elements within Benzo[c]isoxazole Derivatives

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule's biological activity. For benzo[c]isoxazole derivatives, the benzisoxazole core itself is a fundamental pharmacophoric element, providing a rigid scaffold upon which various functional groups can be arranged in a specific spatial orientation. nih.govresearchgate.net

Key pharmacophoric features that have been identified for various isoxazole and benzisoxazole analogs include:

Aromatic/Heteroaromatic Rings: The benzo portion of the molecule often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

Hydrogen Bond Acceptors/Donors: The isoxazole oxygen and nitrogen atoms, as well as strategically placed substituents, can serve as crucial hydrogen bonding points.

Hydrophobic Moieties: Alkyl or aryl substituents can occupy hydrophobic pockets within the target protein, contributing to binding affinity.

Specific Spatial Arrangement of Functional Groups: The relative positions of these pharmacophoric elements are critical for proper alignment within the binding site and subsequent biological response.

A pharmacophore model for isoxazole analogues targeting the System xc- transporter proposed several key interaction regions, including an L-amino acid head group region, an electron lone pair region (potentially interacting with the isoxazole heteroatoms), and aromatic ring group regions. umt.edu This model underscores the importance of the spatial arrangement of functional groups for effective ligand-receptor interaction.

Molecular Target Elucidation and Mechanistic Biological Investigations of Benzo C Isoxazole Derivatives Non Clinical

Elucidation of Molecular Mechanisms of Action in Cellular Assays

No cellular assay data is available to elucidate the molecular mechanisms of action of 6-Methoxy-3,7-dimethylbenzo[c]isoxazole, including any potential for MDR reversal or antiproliferative effects in cell lines.

Cell-Based Phenotypic Screening and Follow-Up Mechanistic Studies

There are no published reports of this compound being identified through cell-based phenotypic screening or any subsequent mechanistic follow-up studies.

Applications as Chemical Probes for Biological Pathway Interrogation

The potential application of this compound as a chemical probe for interrogating biological pathways has not been explored in the available literature.

While research exists for the broader class of benzo[c]isoxazole derivatives, the specific data required to populate the requested article for This compound is not present in the public scientific domain.

Emerging Applications and Future Research Directions of Benzo C Isoxazole Compounds

Role of Benzo[c]isoxazoles in Chemical Biology and Probe Development

The unique structural and electronic properties of the benzo[c]isoxazole ring make it an attractive scaffold for the development of chemical probes to investigate biological systems. Their ability to interact with various biomolecules allows for the design of specific tools for studying cellular processes.

For instance, benzo[d]isoxazole derivatives have been identified as potent inhibitors of hypoxia-inducible factor (HIF)-1α transcription. nih.gov These compounds, with their simple structures and low molecular weights, are promising candidates for development into chemical probes to study the intricate pathways of cellular response to hypoxia. nih.gov Specifically, certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have demonstrated high potency, with IC50 values as low as 24 nM in cell-based assays. nih.gov The development of fluorescently labeled or biotinylated versions of these potent inhibitors could enable the visualization and isolation of their cellular targets, providing deeper insights into the regulation of the HIF-1 pathway.

Furthermore, the inherent reactivity of the benzo[c]isoxazole core can be exploited for the design of activity-based probes. The susceptibility of the N-O bond to cleavage under certain conditions could be harnessed to design probes that covalently label target proteins upon activation by a specific biological trigger. wikipedia.org This approach would be invaluable for identifying the targets of bioactive benzo[c]isoxazole compounds and for mapping enzyme activity in complex biological samples.

Table 1: Examples of Benzo[d]isoxazole Derivatives as HIF-1α Inhibitors

Compound Structure IC50 (nM)
15 N-(4-(dimethylamino)phenyl)benzo[d]isoxazole-3-carboxamide 24
31 N-(4-acetylphenyl)benzo[d]isoxazole-3-carboxamide 24
Lead Compound 1 N-phenylbenzo[d]isoxazole-3-carboxamide 310

Data sourced from a study on Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. nih.gov

Potential for Advanced Materials Science (e.g., optoelectronics, polymers)

The application of benzo[c]isoxazole derivatives in materials science is a relatively unexplored yet promising field. The fused aromatic system suggests potential for applications in optoelectronics, where π-conjugated systems are crucial. The electronic properties of the benzo[c]isoxazole core can be tuned by introducing various substituents, which could lead to the development of novel organic semiconductors or components for organic light-emitting diodes (OLEDs).

The isoxazole (B147169) ring, a component of the benzo[c]isoxazole structure, has been incorporated into liquid-crystalline compounds. beilstein-journals.org This suggests that benzo[c]isoxazole derivatives could also be designed to exhibit liquid crystal properties, potentially leading to new materials for displays and sensors. The rigid, planar structure of the benzo[c]isoxazole scaffold is a favorable characteristic for the formation of ordered mesophases. beilstein-journals.org

In the realm of polymer chemistry, benzo[c]isoxazole moieties could be incorporated into polymer backbones to impart specific thermal, mechanical, or electronic properties. The reactivity of the isoxazole ring could also be utilized for cross-linking or post-polymerization modification, offering a route to functional polymers with tailored characteristics.

Catalytic and Reagent Applications in Organic Synthesis

Due to their high reactivity, benzo[c]isoxazoles serve as versatile precursors in organic synthesis. chemicalbook.com The strained nature of the isoxazole ring fused to the benzene (B151609) ring makes them susceptible to ring-opening reactions, providing access to a variety of functionalized ortho-substituted benzene derivatives.

One notable application is their use as precursors for the synthesis of other heterocyclic compounds. For example, benzo[c]isoxazoles can be converted to ortho-alkylaminobenzophenones upon treatment with reducing agents like Na2S2O4 or zinc in acetic acid. chemicalbook.com They can also react with various nucleophiles after being activated as 1-alkyl-2,1-benzisoxazolium salts. chemicalbook.com

Furthermore, the development of catalytic systems that utilize the unique reactivity of the benzo[c]isoxazole core is an area ripe for exploration. For instance, transition metal-catalyzed reactions involving the cleavage and functionalization of the N-O bond could lead to novel synthetic methodologies.

Advanced Methodologies for the Discovery and Optimization of Benzo[c]isoxazole Scaffolds

The synthesis of benzo[c]isoxazoles has traditionally been achieved through the cyclization of suitably modified ortho-substituted benzenes. chemicalbook.com Modern synthetic organic chemistry, however, offers a plethora of advanced methodologies for the efficient and diverse synthesis of these scaffolds.

Recent developments include:

Metal-free tandem reactions: A metal-free approach has been developed for the synthesis of benzo[c]isoxazoles containing 1,2,3-triazoles through a sequence of [3+2] azide-alkyne cycloaddition, SNAr azidation, and denitrogenative cyclization. researchgate.net

Copper-catalyzed three-component domino reactions: An efficient protocol utilizing copper catalysis allows for the synthesis of 2,1-benzoisoxazole-containing 1,2,3-triazoles from o-bromoacetophenones, aldehydes, and sodium azide. acs.org

[3+2] Cycloaddition reactions: The cycloaddition of in situ generated nitrile oxides with arynes provides a direct route to functionalized benzisoxazoles under mild conditions. organic-chemistry.org

These advanced methods not only provide access to a wider range of substituted benzo[c]isoxazoles but also align with the principles of green chemistry by often proceeding under milder conditions and with higher atom economy.

Table 2: Comparison of Synthetic Methodologies for Benzo[c]isoxazoles

Methodology Key Features Starting Materials
Classical Cyclization Spontaneous or catalyzed cyclization of ortho-substituted benzenes. o-acylphenylhydroxylamines, 2-nitroacylbenzenes, 2-acylarylazides
Metal-Free Tandem Reaction Avoids the use of metal catalysts, proceeding through a cascade of reactions. 1-(2-iodoaryl)-2-yn-1-ones and sodium azide
Copper-Catalyzed Domino Reaction A one-pot, three-component reaction with high efficiency. o-bromoacetophenones, aldehydes, sodium azide

| [3+2] Cycloaddition | In situ generation of reactive intermediates for direct synthesis. | Aryne precursors and chlorooximes |

Interdisciplinary Research Integrating Benzo[c]isoxazole Chemistry

The versatility of the benzo[c]isoxazole scaffold makes it an ideal candidate for interdisciplinary research. The integration of benzo[c]isoxazole chemistry with other fields can lead to innovative solutions and discoveries.

Agrochemicals: Isoxazole derivatives are known to possess herbicidal and insecticidal properties. ijpcbs.com Extending this to benzo[c]isoxazoles could lead to the development of new crop protection agents. The synthesis and screening of benzo[c]isoxazole libraries for agrochemical activity is a promising avenue.

Veterinary Medicine: The broad spectrum of biological activities of benzo[c]isoxazoles suggests their potential use in treating animal diseases. Research into their efficacy and safety in veterinary applications is warranted.

Biomaterials: The incorporation of benzo[c]isoxazole units into biocompatible polymers could lead to the development of new biomaterials with tailored properties for applications such as drug delivery or tissue engineering.

Unexplored Reactivity and Transformations of the Benzo[c]isoxazole Core

Despite the known reactivity of benzo[c]isoxazoles, there remain unexplored areas of their chemical transformations. The weak N-O bond is a key feature that can be further exploited in novel synthetic strategies. wikipedia.org

Future research could focus on:

Photochemical Reactions: The behavior of isoxazoles under UV irradiation, which can lead to rearrangement to oxazoles via an azirine intermediate, suggests that the photochemistry of benzo[c]isoxazoles could be a rich area of study. wikipedia.org This could lead to novel photo-switchable materials or photo-activated pro-drugs.

Transition-Metal Catalyzed Ring-Opening and Cross-Coupling Reactions: Developing new catalytic methods to selectively cleave the N-O bond and functionalize the resulting fragments could provide rapid access to complex molecular architectures.

Diels-Alder and other Cycloaddition Reactions: Investigating the dienophilic or dienic character of the benzo[c]isoxazole ring system in cycloaddition reactions could open up new pathways for the synthesis of complex polycyclic compounds.

The continued exploration of the fundamental reactivity of the benzo[c]isoxazole core will undoubtedly lead to the discovery of new reactions and the development of novel applications in various fields of science.

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